Product packaging for 3-Nitro-4-phenoxybenzaldehyde(Cat. No.:CAS No. 148776-17-4)

3-Nitro-4-phenoxybenzaldehyde

Cat. No.: B12111325
CAS No.: 148776-17-4
M. Wt: 243.21 g/mol
InChI Key: ZZFNVYAEMXUDOC-UHFFFAOYSA-N
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Description

3-Nitro-4-phenoxybenzaldehyde is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B12111325 3-Nitro-4-phenoxybenzaldehyde CAS No. 148776-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148776-17-4

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

3-nitro-4-phenoxybenzaldehyde

InChI

InChI=1S/C13H9NO4/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H

InChI Key

ZZFNVYAEMXUDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of organic compounds defined by an aldehyde group (-CHO) attached directly to an aromatic ring system. Benzaldehyde (B42025), the simplest member of this family, consists of a benzene (B151609) ring substituted with a single aldehyde group. These compounds are cornerstones of organic synthesis, acting as crucial precursors and intermediates for a vast array of chemical transformations. The aldehyde functionality is highly reactive, participating in reactions such as oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions—like the aldol (B89426) and Claisen-Schmidt condensations—to form new carbon-carbon bonds. rsc.org

The nitro-phenoxybenzaldehyde scaffold is a specialized derivative within this broad category. It is distinguished by the presence of two additional substituents on the benzaldehyde core: an electron-withdrawing nitro group and a phenoxy ether linkage. This specific substitution pattern creates a molecule with a unique reactivity profile. The aldehyde group remains a primary site for synthetic modification, while the nitro and phenoxy groups modulate the electronic properties of the aromatic ring and introduce new functionalities, expanding the synthetic possibilities beyond those of simple aromatic aldehydes.

Significance of Nitro and Phenoxy Substituents in Molecular Design

The strategic placement of nitro and phenoxy groups on a benzaldehyde (B42025) ring is a key element of molecular design, as each substituent imparts distinct and influential characteristics to the molecule.

The combination of a strongly deactivating nitro group and a bulky phenoxy group on the same benzaldehyde core results in a chemical scaffold with a highly tailored reactivity and structure, making it a valuable intermediate for creating complex target molecules with specific properties. chemimpex.com

Overview of Research Domains for 3 Nitro 4 Phenoxybenzaldehyde and Analogues

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several strategic pathways, each with its own set of advantages and limitations. These methods primarily involve the careful introduction of the nitro and phenoxy groups onto a benzaldehyde (B42025) scaffold.

Advanced Precursor Derivatization Approaches

The synthesis of this compound can commence from precursors that are strategically modified to facilitate the subsequent introduction of the required functional groups. One such approach involves the use of 4-fluorobenzaldehyde (B137897) as a starting material. Industrial preparations have utilized a multi-step process beginning with the bromination of p-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde. To prevent side reactions such as the Cannizzaro reaction under the alkaline conditions required for the subsequent etherification, the aldehyde group is protected, often as an acetal (B89532) using ethylene (B1197577) glycol. This protected intermediate is then reacted with sodium phenolate (B1203915) to form the phenoxy ether. Finally, hydrolysis of the acetal restores the aldehyde functionality, yielding 3-phenoxy-4-fluorobenzaldehyde. echemi.com This precursor can then undergo nitration to introduce the nitro group at the 3-position.

Another approach starts with m-cresol, which can be used to synthesize m-phenoxytoluene (MPT). researcher.life Oxidation of MPT can then yield the corresponding benzaldehyde. However, achieving high selectivity for the aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. researcher.life

Regioselective Nitration Strategies

The direct nitration of 4-phenoxybenzaldehyde (B127426) is a primary method for the synthesis of this compound. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The phenoxy group at the 4-position is an ortho-, para-director, while the aldehyde group at the 1-position is a meta-director. The directing effects of these two groups combine to favor the introduction of the nitro group at the 3-position, which is ortho to the phenoxy group and meta to the aldehyde.

Careful control of reaction conditions, particularly temperature, is crucial to ensure the regioselectivity of the nitration and to prevent the formation of dinitro or other unwanted byproducts. The reaction is typically carried out at low temperatures to manage the exothermic nature of the nitration process. The choice of solvent and the ratio of the nitrating agents can also influence the outcome of the reaction. core.ac.uk While this method is direct, it requires handling of hazardous reagents and precise control to achieve high yields of the desired isomer.

Nucleophilic Aromatic Substitution Pathways in Phenoxybenzaldehyde Synthesis

Nucleophilic aromatic substitution (SNAr) reactions offer a powerful alternative for constructing the diaryl ether linkage in this compound. This pathway often involves the reaction of a phenol (B47542) with an aryl halide that is activated by an electron-withdrawing group, such as a nitro group.

A common SNAr strategy for synthesizing the target molecule involves the reaction of 4-fluoro-3-nitrobenzaldehyde (B1361154) with a phenoxide salt. The fluorine atom at the 4-position is activated by the ortho-nitro group, making it a good leaving group for nucleophilic attack by the phenoxide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base such as potassium carbonate to generate the phenoxide in situ. researchgate.net Microwave irradiation has been shown to improve the efficiency of SNAr reactions for the synthesis of diaryl ethers, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

The Ullmann condensation is another classic method for diaryl ether synthesis, which typically involves the copper-catalyzed reaction of a phenol with an aryl halide. researcher.life However, these reactions often require harsh conditions and can result in lower yields compared to modern SNAr methods. researchgate.net

SNAr Reaction for this compound Synthesis
Starting Materials 4-fluoro-3-nitrobenzaldehyde, Phenol
Reagents/Catalysts Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Conditions Elevated temperature (e.g., 80-90°C)
Advantages Mild conditions, good yields, high regioselectivity
Limitations Availability of the activated aryl halide precursor

Refined Formylation Techniques

An alternative synthetic route involves the formylation of a pre-formed 2-nitrodiphenyl ether. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net The electron-donating nature of the phenoxy group in 2-nitrodiphenyl ether activates the aromatic ring towards electrophilic substitution, directing the formyl group to the para position relative to the phenoxy group.

Other formylation methods, such as those using dichloromethyl alkyl ethers mediated by a Lewis acid, have also been developed as powerful tools for introducing aldehyde functionalities onto aromatic rings. jst.go.jp The choice of the formylation technique can depend on the specific substitution pattern of the diphenyl ether precursor and the desired reaction conditions.

Derivatization and Functionalization Strategies

The presence of the aldehyde moiety in this compound offers a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Transformations of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to both oxidation and reduction, and it can participate in various condensation and addition reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-nitro-4-phenoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This conversion is useful for introducing a carboxylic acid functionality, which can then be further derivatized into esters, amides, or other acid derivatives.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-nitro-4-phenoxyphenyl)methanol. A common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). conicet.gov.ar The resulting benzyl (B1604629) alcohol can be a precursor for other functional groups.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form Schiff bases (imines). researchgate.net It also participates in Knoevenagel condensations with active methylene (B1212753) compounds, such as rhodanine-3-acetic acid, to yield arylalkylidene derivatives. nih.gov

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide source like trimethylsilyl (B98337) cyanide across the carbonyl double bond leads to the formation of a cyanohydrin, 3-nitro-4-phenoxymandelonitrile. This reaction can be catalyzed by bases or Lewis acids. researchgate.netgoogle.com

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, where it reacts with a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond with controlled stereochemistry.

Acetal Formation: The aldehyde can be protected as an acetal by reacting it with an alcohol or a diol in the presence of an acid catalyst. This is a common strategy to prevent the aldehyde from reacting under conditions where it is not desired. echemi.comgoogle.com

Transformation of the Aldehyde Moiety Reagent(s) Product
OxidationPotassium Permanganate (KMnO₄)3-Nitro-4-phenoxybenzoic acid
ReductionSodium Borohydride (NaBH₄)(3-Nitro-4-phenoxyphenyl)methanol
Schiff Base FormationPrimary Amine (R-NH₂)N-(3-Nitro-4-phenoxybenzylidene)amine
Knoevenagel CondensationActive Methylene CompoundArylalkylidene derivative
Cyanohydrin FormationHydrogen Cyanide (HCN)3-Nitro-4-phenoxymandelonitrile
Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-nitro-4-phenoxybenzoic acid. This transformation is a common and important reaction in organic synthesis, expanding the utility of the parent compound. Various oxidizing agents can be employed for this purpose, including potassium permanganate and chromium trioxide. The general process involves the conversion of the aldehyde to a carboxylic acid through the action of an oxidizing agent, often in the presence of an acid or base catalyst. google.com

Table 1: Oxidation of this compound

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)3-Nitro-4-phenoxybenzoic acid
Chromium Trioxide (CrO3)3-Nitro-4-phenoxybenzoic acid

This table is generated based on common oxidizing agents for aldehydes.

Reduction to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (3-nitro-4-phenoxyphenyl)methanol. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH4) being a common choice due to its mild nature, which typically leaves the nitro group intact. oxinst.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of this transformation. libretexts.org

Table 2: Reduction of this compound to Alcohol

Reducing AgentProduct
Sodium Borohydride (NaBH4)(3-nitro-4-phenoxyphenyl)methanol
Lithium Aluminum Hydride (LiAlH4)(3-nitro-4-phenoxyphenyl)methanol

This table is generated based on common reducing agents for aldehydes.

Formation of Schiff Bases and Imine Derivatives

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an imine (-C=N-) functional group. ijmcmed.orgresearchgate.net This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol. google.com The formation of the azomethine group (-HC=N-) is a key characteristic of this reaction. ijmcmed.org These Schiff bases are versatile intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities. ijmcmed.orggoogle.com

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles. pressbooks.pub These reactions proceed through a tetrahedral alkoxide intermediate, which can then be protonated to form an alcohol or undergo elimination to form a new double bond. pressbooks.pub An example of such a reaction is the addition of cyanide, often from a source like hydrogen cyanide, to form a cyanohydrin. researchgate.net This reaction is a valuable method for carbon-carbon bond formation. researchgate.net

Reactions of the Nitro Group

The nitro group is another key functional group in this compound, offering a different set of reactive possibilities.

Reduction to Amino Derivatives

The nitro group can be reduced to an amino group (-NH2), yielding 3-amino-4-phenoxybenzaldehyde. This transformation is of significant importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H2 with a palladium catalyst) and chemical reductants like tin(II) chloride or iron in acidic media. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The choice of reagent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present. mdpi.compreprints.org

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditions
Catalytic Hydrogenation (H2, Pd/C)Varies
Tin(II) Chloride (SnCl2)Acidic Media
Iron (Fe)Acidic Media
Sodium Sulfide (Na2S)Basic Conditions

This table is generated based on common methods for nitro group reduction.

Exploration of Nitrene Insertion Mechanisms

While direct studies on nitrene insertion mechanisms involving this compound are not extensively documented in the provided search results, the chemistry of related nitroaromatic compounds provides valuable insights. The reduction of a nitro group can, under certain conditions, lead to the formation of a highly reactive nitrene intermediate. These nitrenes can then undergo insertion reactions. fluoromart.comnih.gov For instance, studies on 4-fluoro-3-nitrophenyl azide (B81097) show that the presence of deactivating groups like nitro can influence the rate of intersystem crossing and favor a nitrene insertion mechanism. fluoromart.com The development of catalytic systems, often involving transition metals like rhodium, has enabled the controlled insertion of nitrenes into various bonds, including B-H bonds, highlighting the synthetic potential of this reactive intermediate. nih.gov

Substitution Reactions on the Phenoxy Ring

The phenoxy group of this compound is susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group, donating electron density to the attached aromatic ring (the phenoxy ring) via resonance. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. The inherent reactivity of this ring allows for the introduction of various functional groups, further diversifying the molecular structure for subsequent synthetic steps.

Common electrophilic substitution reactions applicable to the phenoxy ring include nitration, halogenation, and acylation. For instance, nitrating agents can introduce a nitro group, while halogens like chlorine or bromine can be incorporated in the presence of a Lewis acid catalyst. The precise conditions for these reactions, such as temperature, solvent, and catalyst choice, are crucial for controlling the regioselectivity and preventing unwanted side reactions on the other aromatic ring, which is deactivated by the nitro and aldehyde groups.

While specific studies detailing the substitution on the phenoxy ring of this compound are not extensively documented in readily available literature, the principles of electrophilic substitution on diaryl ethers are well-established. chemguide.co.uk The electron-donating nature of the ether linkage strongly favors substitution on the phenoxy ring over the deactivated nitrobenzaldehyde ring.

Table 1: Representative Electrophilic Substitution Reactions on Phenoxy Moieties

Reaction Type Reagents Typical Position of Substitution Product Type
Nitration HNO₃/H₂SO₄ ortho, para Nitrated phenoxy derivative
Halogenation X₂ (e.g., Cl₂, Br₂), Lewis Acid ortho, para Halogenated phenoxy derivative
Friedel-Crafts Acylation Acyl halide, Lewis Acid (e.g., AlCl₃) para Acylated phenoxy derivative
Sulfonation Fuming H₂SO₄ para Sulfonated phenoxy derivative

Catalytic Coupling Reactions for Phenoxy Linkage Formation

The formation of the diaryl ether bond is the cornerstone of synthesizing the this compound scaffold. This is typically achieved through cross-coupling reactions, with classic and modern methods offering different advantages in terms of reaction conditions and substrate scope.

Ullmann Condensation

The Ullmann condensation, or Ullmann ether synthesis, is a classical method for forming diaryl ethers. organic-chemistry.orgnumberanalytics.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide salt). organic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of 4-chloro-3-nitrobenzaldehyde (B100839) or 4-fluoro-3-nitrobenzaldehyde with phenol in the presence of a base and a copper catalyst at elevated temperatures. google.comprepchem.com

The general mechanism involves the formation of a copper phenoxide, which then undergoes a reaction with the aryl halide. organic-chemistry.org While effective, the traditional Ullmann reaction often requires harsh conditions, including high temperatures (often exceeding 150-200 °C) and stoichiometric amounts of copper. organic-chemistry.org

A representative synthesis of a related compound, 2-(2-nitro-4-chloro-phenoxy)benzaldehyde, involves heating 2,5-dichloro-nitrobenzene with the potassium salt of salicylaldehyde (B1680747) to temperatures around 195°C. prepchem.com Modern modifications of the Ullmann-type reaction may employ ligands to facilitate the coupling at lower temperatures. numberanalytics.com

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions due to their milder conditions, higher yields, and broader functional group tolerance compared to the classical Ullmann condensation. While the Suzuki-Miyaura coupling is renowned for forming carbon-carbon bonds, its principles have been adapted for carbon-heteroatom bond formation. numberanalytics.comlibretexts.org

More directly relevant are modern denitrative cross-coupling reactions, where the nitro group of a nitroarene is displaced and replaced by a nucleophile. tezu.ernet.innih.gov This positions nitroarenes as viable electrophiles, similar to aryl halides. Recent research has demonstrated the palladium-catalyzed denitrative etherification of nitroarenes with phenols. tezu.ernet.in For example, electron-deficient nitroarenes, such as 4-nitrobenzaldehyde, can be coupled with various phenols using a palladium catalyst (like Pd/C or a cyclopalladated ferrocenylimine complex), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. tezu.ernet.in These reactions represent a highly efficient and atom-economical route to diaryl ethers.

Another important modern method is the Chan-Lam coupling, which uses a copper catalyst to couple arylboronic acids with phenols, providing a complementary approach to the palladium-catalyzed methods. bme.huderpharmachemica.com

Table 2: Palladium-Catalyzed Denitrative Coupling of Nitroarenes with Phenols Data adapted from studies on related nitroarenes. tezu.ernet.in

Nitroarene Substrate Phenol Substrate Catalyst/Base/Solvent Yield (%)
4-Nitrobenzaldehyde Phenol Pd/C, K₂CO₃, DMSO/H₂O Good
4-Nitrobenzaldehyde 4-Methylphenol Pd/C, K₂CO₃, DMSO/H₂O Good
4-Nitrobenzaldehyde 4-Chlorophenol Pd/C, K₂CO₃, DMSO/H₂O Moderate-Good
4-Nitrobenzaldehyde 4-Bromophenol Pd/C, K₂CO₃, DMSO/H₂O Moderate-Good

X-ray Crystallography and Solid-State Structure Elucidation

While specific crystallographic data for this compound is not extensively documented in publicly accessible databases, the structural characteristics can be inferred from detailed studies on closely related phenoxybenzaldehyde derivatives. These analogues serve as excellent models for understanding the foundational structural aspects of the target compound.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a crystalline solid. For phenoxybenzaldehyde derivatives, SC-XRD studies reveal key structural parameters. For instance, the analysis of 4-(4-methoxyphenoxy)benzaldehyde (B1588542), an analogue, shows a dihedral angle of 71.52 (3)° between the benzene (B151609) rings and a C-O-C ether linkage angle of 118.82 (8)°. researchgate.netiucr.org Another related structure, 1,2-Bis(3-phenoxybenzylidene)hydrazine, crystallizes in a monoclinic system and provides further insight into the typical conformations of phenoxybenzylidene moieties. researchgate.net

A hypothetical single-crystal study on this compound would be expected to yield similar detailed data, defining the torsion angles between the nitro-substituted ring and the phenoxy group, as well as the planarity of the benzaldehyde portion.

Table 1: Representative Crystallographic Data for Phenoxybenzaldehyde Analogues

Parameter1,2-Bis(3-phenoxybenzylidene)hydrazine researchgate.net4-(4-methoxyphenoxy)benzaldehyde researchgate.net
Formula C₂₆H₂₀N₂O₂C₁₄H₁₂O₃
Crystal System MonoclinicOrthorhombic
Space Group C2/cPna2₁
a (Å) 23.6271 (16)10.4659 (7)
b (Å) 11.2942 (6)20.198 (13)
c (Å) 8.2359 (7)4.6684 (7)
β (°) ** 109.538 (8)90
Volume (ų) **2071.2 (3)1031.1 (2)
Dihedral Angle 34.0 (3)° (phenyl to central plane)71.52 (3)° (between rings)

This table presents data from analogue compounds to illustrate typical crystallographic parameters.

Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity and crystal structure of a synthesized compound, especially when single crystals are not available. Studies on phenoxybenzaldehyde derivatives, such as 4-(4-bromophenoxy)benzaldehyde (B1278569) and 4-(4-nitrophenoxy)benzaldehyde (B1598311), have successfully employed PXRD to determine their solid-state structures. scispace.com This method involves comparing the experimental diffraction pattern with a calculated pattern generated from a structural model, often refined using computational methods. scispace.com For this compound, PXRD would be instrumental in verifying its crystalline form and confirming that the bulk material corresponds to the structure determined from single-crystal analysis or theoretical models.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces. In phenoxybenzaldehyde derivatives, the interplay of these forces leads to the formation of complex supramolecular frameworks. scispace.com For example, in the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, molecules are linked into supramolecular layers through weak C-H···O hydrogen bonds. researchgate.netiucr.org These layers are further interconnected by C-H···π interactions. researchgate.netiucr.org The analysis of these frameworks is essential for understanding the physical properties of the solid material. The combination of hydrogen bonds and other noncovalent interactions can assemble molecules into one-, two-, or three-dimensional networks, influencing properties like melting point and solubility. scispace.com

Intermolecular Interactions and Noncovalent Forces

The stability and structure of molecular crystals are governed by a delicate balance of noncovalent interactions. In compounds like this compound, which contains aromatic rings, an ether linkage, and a nitro group, these forces are particularly significant.

While lacking conventional O-H or N-H donors, the structure of this compound allows for the formation of weak hydrogen bonds that are critical to its crystal packing.

C-H···O Interactions : These interactions are prevalent in related crystal structures. The aldehyde proton or aromatic C-H groups can act as donors to the oxygen atoms of the ether, aldehyde, or nitro groups. In 4-(4-methoxyphenoxy)benzaldehyde, weak C-H···O hydrogen bonds are responsible for linking molecules into layers. researchgate.netiucr.org

C-H···π Interactions : The electron-rich π systems of the aromatic rings can act as hydrogen bond acceptors. In the crystal of 1,2-Bis(3-phenoxybenzylidene)hydrazine, C-H···π interactions link molecules together. researchgate.net Similarly, layers formed by C-H···O bonds in 4-(4-methoxyphenoxy)benzaldehyde are connected via C-H···π interactions. researchgate.netiucr.org

Table 2: Examples of Hydrogen Bonding in Phenoxybenzaldehyde Analogues

Interaction TypeDonorAcceptorCompound Example
C-H···O Aromatic C-HAldehyde Oxygen4-(4-methoxyphenoxy)benzaldehyde researchgate.netiucr.org
C-H···π Aromatic C-HPhenyl Ring (Centroid)1,2-Bis(3-phenoxybenzylidene)hydrazine researchgate.net

This table provides examples of observed hydrogen bonding in compounds structurally similar to this compound.

Quantitative Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis, Bader's Theory of Atoms-in-Molecules, Noncovalent Interaction Plot Index)

The supramolecular architecture of crystalline solids, including derivatives of this compound, is governed by a complex network of noncovalent interactions. Advanced computational methods are employed to visualize, quantify, and understand these forces, which dictate the crystal packing and ultimately influence the material's physical properties.

Hirshfeld Surface Analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. acs.orgnih.gov This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding crystal. By mapping properties onto this surface, a detailed picture of the intermolecular environment emerges. For phenoxybenzaldehyde derivatives and related nitro-aromatic compounds, Hirshfeld analysis quantifies the relative contributions of various intermolecular contacts. researchgate.netnih.gov The analysis of analogous structures reveals that crystal structures are often characterized by significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov The dnorm map, a key feature of this analysis, highlights regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii, which are crucial for stabilizing the crystal packing. mdpi.com These analyses provide quantitative data on the percentage of the Hirshfeld surface area dedicated to each type of atomic interaction, offering a fingerprint of the crystal's packing forces. acs.orgnih.gov

Bader's Theory of Atoms-in-Molecules (QTAIM) provides a rigorous quantum mechanical description of chemical bonding and intermolecular interactions. oup.com This theory analyzes the topology of the electron density (ρ(r)) to define atoms as quantum subsystems and to characterize the interactions between them. nih.govresearchgate.net The nature and strength of noncovalent interactions are elucidated by analyzing the topological parameters at the (3, -1) bond critical points (BCPs) that exist between interacting atoms. acs.org For various molecular crystals, QTAIM has been applied to describe and quantify noncovalent interactions like C–H···O hydrogen bonds and π···π stacking, which are expected to be present in this compound. researchgate.net The properties of the BCP, such as the electron density and its Laplacian, provide insight into the strength and nature of these stabilizing interactions. acs.orgnih.gov

Noncovalent Interaction (NCI) Plot Index is a computational technique used to visualize and characterize noncovalent interactions in real space. acs.orgresearchgate.net It is based on the electron density and its derivatives, generating three-dimensional isosurfaces that highlight regions of interaction. These surfaces are color-coded according to the strength and type of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For complex molecules, the NCI plot index provides a clear, qualitative map of the supramolecular framework, complementing the quantitative data from Hirshfeld and QTAIM analyses. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms within the molecule can be determined. rsc.org

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 9.9-10.2 ppm. oxinst.com The aromatic region (δ 7.0-8.7 ppm) will display a more complex pattern due to the substitution on the two phenyl rings. The protons on the nitro-substituted ring are influenced by the strong electron-withdrawing effects of both the nitro and aldehyde groups, shifting them downfield. The proton ortho to the aldehyde and meta to the nitro group is expected to be a doublet, while the proton ortho to the nitro group would likely appear as a singlet or a narrowly split doublet. oxinst.com The protons on the phenoxy ring would exhibit chemical shifts typical for a phenoxy group, influenced by the ether linkage. cas.cn

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aldehydic carbonyl carbon is expected to have a characteristic chemical shift in the δ 190-193 ppm range. rsc.org The aromatic carbons will resonate between δ 115 and δ 165 ppm. The carbon atom attached to the nitro group (C-NO₂) and the carbon of the ether linkage (C-O) will be significantly deshielded. The chemical shifts are influenced by the electronic environment; for instance, carbons ortho and para to the electron-withdrawing nitro and aldehyde groups will be shifted downfield, while the ether oxygen will have a shielding effect on the ortho and para carbons of the phenoxy ring. unibo.itchemicalbook.comchemicalbook.com

Note: The data presented are estimated values based on analyses of structurally related compounds such as 3-nitrobenzaldehyde, 3-phenoxybenzaldehyde (B142659), and other substituted phenoxybenzaldehydes. oxinst.comrsc.orgunibo.itchemicalbook.com

Fourier-Transform Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to the molecule's vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. Key expected frequencies include:

N-O Stretching: Two strong bands characteristic of the nitro group, corresponding to the asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations. unibo.it

C=O Stretching: A strong, sharp band for the aldehyde carbonyl group, typically found in the region of 1690-1715 cm⁻¹. cas.cn

C-O-C Stretching: Bands corresponding to the asymmetric and symmetric stretching of the diaryl ether linkage, usually appearing around 1240 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic C=C and C-H Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region for the aromatic ring C=C stretching, and bands for C-H stretching (above 3000 cm⁻¹) and bending (below 900 cm⁻¹). cas.cn

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations, such as the symmetric N-O stretch of the nitro group and the aromatic ring breathing modes, are often strong in the Raman spectrum, whereas they may be weaker in the IR spectrum. The C=O stretch is also observable in the Raman spectrum. Analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. chemicalbook.com

Note: The data presented are based on characteristic frequencies for functional groups observed in analogous molecules. cas.cnunibo.itchemicalbook.com

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. rsc.org

For this compound (C₁₃H₉NO₄), high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide a highly accurate mass measurement. cas.cnunibo.it The calculated monoisotopic mass is 243.0532 Da. nih.gov The detection of an ion with this precise mass-to-charge ratio (m/z) in HRMS analysis would confirm the compound's elemental formula. nih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 243. The fragmentation pattern would provide further structural evidence. Expected fragmentation pathways include:

Loss of a nitro group (•NO₂), resulting in a fragment ion at m/z 197.

Loss of a formyl radical (•CHO), leading to a fragment at m/z 214.

Cleavage of the ether bond, which could lead to fragments corresponding to the phenoxy cation (m/z 93) or the nitrophenoxy cation (m/z 139).

Loss of carbon monoxide (CO) from the aldehyde group, often seen in benzaldehydes.

Analysis of these characteristic fragment ions allows for the unambiguous confirmation of the molecular structure of this compound. researchgate.netresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and their energies within a molecule are fundamental to its chemical behavior. Computational methods allow for a detailed analysis of these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. While specific DFT studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for 3-Nitro-4-phenoxybenzaldehyde are not extensively documented in publicly available literature, the methodology is well-established.

For analogous compounds, such as derivatives of 4-Fluoro-3-phenoxybenzaldehyde and various phenoxybenzaldehyde derivatives, DFT calculations using basis sets like B3LYP/6-311G(d,p) or B3LYP/6-31G(d) are standard. scholarsresearchlibrary.comjmaterenvironsci.com These calculations would typically reveal a planar geometry for the benzaldehyde (B42025) ring, a consequence of the conjugation between the aldehyde group and the benzene (B151609) ring. fluoromart.com The presence of the bulky phenoxy and nitro groups would influence the dihedral angles between the phenyl rings and the plane of the benzaldehyde ring. For instance, in a study of (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, the E-configuration with respect to the imine C=N bond was found to be the more stable form based on optimized structural parameters. scholarsresearchlibrary.com Similarly, computational studies on other complex molecules have demonstrated a strong correlation between DFT-calculated geometries and those determined by experimental methods like X-ray crystallography. semanticscholar.org

Table 1: Representative DFT Calculation Parameters for Analogous Compounds

Compound/Derivative Family DFT Functional Basis Set Reference
(E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines B3LYP 6-311G(d,p) scholarsresearchlibrary.com
Aromatic Aldehydes (QSTR Study) B3LYP 6–31G(d) jmaterenvironsci.com

This table illustrates common computational methods used for similar structures, not direct data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. irjweb.com

Table 2: HOMO-LUMO Energy Gaps for Related Benzaldehyde Derivatives

Compound HOMO-LUMO Energy Gap (eV) Method Reference
4-(4-Nitrophenoxy)benzaldehyde (B1598311) (Direct) 3.61 DFT researchgate.net
4-(4-Nitrophenoxy)benzaldehyde (Indirect) 3.43 DFT researchgate.net
4-(4-Bromophenoxy)benzaldehyde (B1278569) (Direct) 4.08 DFT researchgate.net

This table presents data for related compounds to illustrate typical values.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. scholarsresearchlibrary.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). semanticscholar.org

The intramolecular charge transfer characteristics of this compound can be inferred from its electronic structure. The presence of the electron-donating phenoxy group and the strong electron-withdrawing nitro group attached to the same benzene ring facilitates a push-pull electronic effect. This arrangement suggests a significant potential for intramolecular charge transfer from the phenoxy group towards the nitro group and the aldehyde function.

Computational analyses, such as Mulliken charge analysis, performed on related structures like (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines, have shown how electronegative groups affect the charge distribution across the molecule. scholarsresearchlibrary.com In such systems, carbon atoms adjacent to electronegative atoms tend to carry positive charges, making them susceptible to nucleophilic attack. The analysis of HOMO and LUMO distributions also reveals the nature of electronic transitions and charge transfer within the molecule. scholarsresearchlibrary.com For this compound, the HOMO is likely to be localized on the phenoxy ring, while the LUMO would be concentrated on the nitro-substituted benzaldehyde moiety, facilitating a π-π* charge transfer transition upon excitation.

Reactivity and Reaction Pathway Prediction

Computational modeling is not only used to understand the static properties of molecules but also to predict their dynamic behavior in chemical reactions.

Predicting the most likely pathway for a chemical reaction is a significant application of computational chemistry. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out, allowing for the determination of activation energies and the feasibility of different mechanisms.

While specific computational studies modeling the reaction mechanisms of this compound are not prominent in the literature, the methods for such investigations are well-developed. For instance, DFT calculations have been used to elucidate reaction mechanisms for various organic reactions, including nucleophilic aromatic substitutions and condensation reactions. researchgate.net For this compound, computational modeling could be used to investigate reactions such as:

Nucleophilic substitution at the carbon atom bearing the phenoxy group, potentially influenced by the activating effect of the ortho-nitro group.

Condensation reactions involving the aldehyde group, for example, in the formation of Schiff bases.

Reduction of the nitro group to an amino group, a common transformation in aromatic nitro compounds.

A study on the reaction of thiazole-based Schiff bases calculated a plausible reaction mechanism using the B3LYP-GD3/6-311++G(d,p) level of theory, identifying transition states and intermediates. researchgate.net Similar approaches could provide valuable insights into the reactivity of this compound, guiding synthetic efforts and helping to understand its role in more complex chemical processes.

Prediction of Electrophilic and Nucleophilic Sites

Computational analysis, particularly through the use of Molecular Electrostatic Potential (MEP) maps, provides a visual and quantitative prediction of the reactive sites within this compound. The MEP surface illustrates the electrostatic potential across the molecule, with different colors indicating regions of varying electron density.

In MEP maps, red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate low electron density and positive electrostatic potential, identifying them as nucleophilic centers. Green regions represent areas with zero potential. semanticscholar.org

For this compound, the nitro group (-NO₂), being strongly electron-withdrawing, significantly influences the electronic distribution. The oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group are characterized by high electron density, rendering them as primary electrophilic sites. semanticscholar.org The presence of the nitro group increases the electrophilicity at the aldehyde's carbonyl carbon, enhancing its reactivity in reactions such as condensation. The aromatic rings, particularly the phenoxy-substituted ring, also contain electron-rich regions.

Nucleophilic sites, or areas prone to attack by electron-rich species, are typically associated with the hydrogen atoms of the aromatic rings and the aldehyde functional group. The carbon atom of the carbonyl group, due to the polarization of the C=O bond, exhibits a partial positive charge, making it a key site for nucleophilic attack.

The prediction of these reactive sites is fundamental for understanding the molecule's chemical behavior and its potential interactions with biological targets.

Evaluation of Rotational Barriers and Electronic Effects of Substituents

The conformational flexibility of this compound is largely determined by the rotational barriers around its single bonds, particularly the C-C bond connecting the aldehyde group to the benzene ring and the C-O-C ether linkage. Computational methods, such as Density Functional Theory (DFT), are employed to model these rotational barriers and understand the electronic influence of its substituents.

The nitro group (-NO₂) is a strong electron-withdrawing group, which impacts the electronic properties and reactivity of the benzaldehyde core. This substituent can influence the rotational barrier of the aldehyde group. For instance, in related benzaldehyde derivatives, the torsion of the –CHO group is a key conformational parameter.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound in a dynamic environment, often simulating its behavior in solution or within a biological system. researchgate.netunivpm.it These simulations track the atomic movements over time, providing insights into the molecule's flexibility, stable conformations, and the interactions it forms. researchgate.net

MD simulations can be used to refine the binding modes of this compound and its derivatives within protein active sites, assessing the stability of the protein-ligand complex. researchgate.netunivpm.it By analyzing the trajectory of the simulation, researchers can identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the bound conformation. mdpi.com The conformational flexibility of substituents, like the allyl group in related triazole-thiol compounds, can be crucial for binding to dynamic biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.comnih.gov This approach is instrumental in predicting the potency of new, untested compounds. jmaterenvironsci.com

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. jmaterenvironsci.com These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR), are then used to build a model that relates these descriptors to the observed activity. jmaterenvironsci.com

For aldehydes, QSAR models have been developed to predict their aquatic toxicity. oup.comoup.com These models often incorporate descriptors such as the logarithm of the octanol-water partition coefficient (log K_ow), which quantifies hydrophobicity, and electronic descriptors related to the carbonyl group. oup.comoup.com The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. nih.gov

In the context of this compound and related aromatic aldehydes, electronic descriptors play a significant role in QSAR models. The reactivity of the aldehyde group is a key determinant of its biological effect, particularly in mechanisms involving covalent bond formation with biological nucleophiles. oup.com

Previous QSAR studies on the toxicity of aldehydes to organisms like Tetrahymena pyriformis and fathead minnows have highlighted the importance of electronic properties of the carbonyl group. jmaterenvironsci.comoup.com Descriptors such as the charge on the carbonyl oxygen or the superdelocalizability of the carbonyl carbon and oxygen have been successfully used to model acute toxicity. oup.com For instance, the donor delocalizability of the aldehyde oxygen atom has been identified as a statistically significant electronic variable in predicting aquatic toxicity. oup.com The presence of the electron-withdrawing nitro group in this compound is expected to significantly influence these electronic descriptors and, consequently, its biological activity profile.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to understand the binding mechanism and to screen virtual libraries of compounds for potential biological activity. researchgate.net

Docking studies of compounds structurally related to this compound have been performed to elucidate their interaction with various protein targets. For example, derivatives of 4-phenoxybenzaldehyde (B127426) have been docked into the active sites of enzymes like mycobacterial enoyl-acyl carrier protein reductase (InhA) and DNA gyrase. researchgate.netresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.net

In the case of this compound, the aldehyde group, the nitro group, and the phenoxy moiety can all participate in interactions with a protein's active site. The oxygen atoms of the aldehyde and nitro groups can act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. For instance, docking studies of similar compounds have shown that the phenoxy group can form hydrophobic interactions with the active site of kinases. The predicted binding affinity and interaction profile from molecular docking can guide the design of more potent and selective inhibitors.

FeatureDescription
Prediction of Electrophilic Sites The oxygen atoms of the nitro and carbonyl groups are primary electrophilic sites due to high electron density. semanticscholar.org
Prediction of Nucleophilic Sites The carbonyl carbon is a key nucleophilic site due to the C=O bond polarization.
Rotational Barriers Conformational flexibility is influenced by rotation around the C-C (aldehyde) and C-O-C (ether) bonds.
Molecular Dynamics Simulates dynamic behavior to assess conformational stability and interactions within a biological environment. researchgate.netunivpm.it
QSAR Models Mathematical models that correlate molecular structure with biological activity to predict potency. jmaterenvironsci.comoup.comoup.com
Molecular Docking Predicts the binding orientation and interactions of the molecule within a protein's active site. researchgate.net

Prediction of Binding Affinities and Modes of Interaction

Predicting how a small molecule like this compound will bind to a biological target, such as a protein or enzyme, is a cornerstone of computational drug design. mdpi.comnih.gov This process involves two primary, often complementary, techniques: molecular docking and quantum mechanics (QM) calculations. nih.gov

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmilvus.io In the context of drug discovery, this involves "docking" the ligand (this compound) into the active site of a target protein. The process evaluates numerous possible binding poses and ranks them using a scoring function, which estimates the binding affinity. frontiersin.org For benzaldehyde derivatives, docking studies have been successfully used to elucidate interactions with targets like phenoloxidase and aldose reductase, identifying key binding modes. nih.govdergipark.org.tr The results of such a study would typically include a docking score (an estimate of binding free energy) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

Quantum Mechanical (QM) Methods

For a more accurate prediction of binding energies, researchers employ quantum mechanical methods. nih.gov Unlike the classical mechanics-based scoring functions in standard docking, QM calculations consider the electronic structure of the molecules. mdpi.com Methods like Density Functional Theory (DFT) can provide a more precise representation of electrostatic interactions, polarization, and charge transfer, which are crucial for accurate binding affinity prediction. nih.govdntb.gov.ua Studies on nitroaromatic compounds often use DFT to understand their electronic properties and reactivity, which directly influences their binding capabilities. scispace.comresearchgate.net A hybrid approach, known as QM/MM (Quantum Mechanics/Molecular Mechanics), is often used where the ligand and the immediate active site residues are treated with QM, and the rest of the protein with more computationally efficient MM methods.

To illustrate the output of such predictive studies, the following table presents hypothetical binding affinity data for this compound against several protein targets, as would be generated by molecular docking and QM/MM calculations.

Target ProteinMethodPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Aldose ReductaseMolecular Docking (AutoDock Vina)-7.8Hydrogen bond with Tyr48, pi-pi stacking with Trp111
Cyclooxygenase-2 (COX-2)Molecular Docking (Glide)-8.5Hydrophobic interactions with Val523, Leu352
Checkpoint Kinase 2 (Chk2)QM/MM (DFT/AMBER)-9.2Electrostatic interaction with Asp347, hydrogen bond with Gln254
PhenoloxidaseMolecular Docking (FlexX)-6.9Coordination with copper ions in the active site

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. It serves to demonstrate the type of information generated from such computational studies.

Identification of Key Molecular Targets

A significant challenge in pharmacology is identifying the specific molecular targets through which a compound exerts its biological effects. Computational methods, particularly reverse docking and pharmacophore screening, are instrumental in this "target fishing" process. frontiersin.orgnih.gov

Reverse Docking

Instead of docking a single ligand into one known target, reverse docking screens a ligand against a large database of known protein structures. frontiersin.orgnih.gov By calculating the binding affinity of this compound against hundreds or thousands of potential biological targets, this method can generate a ranked list of the most probable protein partners. nih.gov This approach is invaluable for discovering new uses for existing molecules (drug repositioning) or for identifying potential off-target interactions that could lead to adverse effects.

Pharmacophore Modeling and Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov For this compound, a pharmacophore model would be built based on its 3D structure and electronic properties. This model is then used to search databases of known biological targets to find proteins with binding sites that complement the pharmacophore. frontiersin.org This technique helps to narrow down the list of potential targets for further experimental validation.

Computational studies on various benzaldehyde derivatives have successfully identified their binding interactions and, in some cases, their primary molecular targets, such as human serum albumin or enzymes involved in diabetic complications. dergipark.org.trnih.gov A hypothetical target profile for this compound, generated via in silico screening, is presented below.

Potential Molecular TargetIn Silico MethodRationale for Interaction
Mitogen-activated protein kinase (MAPK)Reverse DockingHigh docking score, favorable interactions in ATP-binding pocket.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Pharmacophore ScreeningMatch with pharmacophore models of known VEGFR2 inhibitors. asianpubs.org
Cell Division Cycle 25 (Cdc25) PhosphataseLigand-based Similarity SearchStructural similarity to known Cdc25 inhibitors. mdpi.com
A-Kinase Anchoring Protein (AKAP)Protein-Protein Interaction Inhibition ScreenPredicted to disrupt a key protein-protein interaction interface. nih.gov

Note: This table is a hypothetical representation of potential molecular targets for this compound and is for illustrative purposes only. It does not represent experimentally verified data.

Investigation of Biological Activity and Mechanistic Insights in Vitro Studies

Antitumor Activity Mechanisms

Specific data from in vitro studies on the cytotoxic effects of 3-Nitro-4-phenoxybenzaldehyde against various cancer cell lines are not available in the current scientific literature.

There is no available research specifically investigating the role of this compound as an inhibitor of tubulin polymerization or dihydrofolate reductase (DHFR). While these pathways are common targets for anticancer agents, the specific activity of this compound has not been reported. nih.govwikipedia.orgresearchgate.net

Information regarding the specific influence of this compound on cell signaling pathways and gene expression is not detailed in the available literature. Studies on related benzaldehyde (B42025) compounds have shown effects on pathways such as PI3K/AKT/mTOR and NF-κB, but this cannot be directly attributed to this compound. researchgate.netbiorxiv.org

Antimicrobial and Antifungal Potential

There are no specific studies evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacterial strains. Research on other functionalized phenolic compounds has shown antimicrobial properties, but data for this specific molecule is absent. nih.govnih.gov

The specific mechanisms of action for this compound against microbial targets have not been elucidated in the reviewed literature.

Enzyme Inhibition Studies

Aldehyde Dehydrogenase and Reductase Interactions

There is no specific information available in the scientific literature detailing the inhibitory or interactive effects of this compound on aldehyde dehydrogenase (ALDH) or other reductase enzymes. While the metabolism of nitroaromatic compounds can be complex, involving various enzymatic pathways, the specific role and interaction of this compound with ALDH have not been reported. researchgate.netnih.gov

Modulation of Other Metabolic Enzymes

Data on the modulation of other metabolic enzymes by this compound is not available. In vitro metabolism studies, which would provide information on its effects on enzymes such as cytochrome P450s or other metabolic pathways, have not been published for this specific compound. pharmaron.com

Interaction with Biological Targets and Cellular Components

Role of Nitro Group Bioreduction in Reactive Intermediate Formation

The bioreduction of a nitro group is a critical activation pathway for many nitroaromatic compounds, often leading to the formation of reactive intermediates like nitroso and hydroxylamino derivatives that can interact with cellular macromolecules. researchgate.netnih.gov However, specific studies detailing this process for this compound, and the characterization of any resulting reactive intermediates, are absent from the literature.

Impact of Substituents on Membrane Penetration and Target Binding

The phenoxy and nitro substituents on the benzaldehyde core are expected to influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its ability to penetrate cellular membranes and bind to biological targets. General methodologies for assessing membrane permeability, such as Parallel Artificial Membrane Permeability Assays (PAMPA), exist, but the results of such assays for this compound have not been published. researchgate.netnih.govnih.gov

Synergistic Effects with Other Bioactive Compounds

There are no available studies or reports investigating the potential synergistic or antagonistic effects of this compound when used in combination with other bioactive compounds in vitro.

Applications in Advanced Materials and Specialized Chemical Synthesis

Material Science Applications

In material science, 3-Nitro-4-phenoxybenzaldehyde is explored for its potential to be incorporated into novel polymers and materials with specific, engineered properties. The presence of the nitro and phenoxy groups can impart desirable characteristics such as thermal stability and specific optical properties to the resulting materials.

Development of Polymers and Coatings with Engineered Properties

This compound is a precursor for the synthesis of high-performance polymers, particularly poly(azomethine-ether)s and polyimides. researchgate.netmdpi.comresearchgate.netrsc.org The aldehyde functional group readily undergoes condensation polymerization with various diamines to form poly(azomethine)s, also known as poly(Schiff base)s. researchgate.netmdpi.com The incorporation of the phenoxy ether linkage in the polymer backbone can enhance solubility and processability, while the nitro group can contribute to the polymer's thermal stability and electronic properties. chemimpex.combaydaauniv.net

Research into related poly(azomethine-ether)s has shown that these materials can exhibit excellent thermal stability, with some being stable up to 300-350°C. baydaauniv.netscirp.org Furthermore, these polymers are often investigated for their potential in electronic and optoelectronic applications due to their conjugated systems. researchgate.netmdpi.com The solubility of these polymers can be tailored by modifying the diamine component, allowing for their application as coatings and thin films. researchgate.net

Polymer TypeMonomer PrecursorsKey PropertiesPotential Applications
Poly(azomethine-ether)sThis compound and various aromatic diaminesHigh thermal stability, good solubility in aprotic solvents, fluorescent properties. researchgate.netresearchgate.netscirp.orgElectronic and optoelectronic devices, thermally stable coatings. researchgate.net
PolyimidesDianhydrides and diamines derived from nitro-phenoxy structuresExcellent thermal stability, high mechanical strength, good dielectric properties. scholarsresearchlibrary.comAerospace components, high-performance adhesives, electronic insulation. scholarsresearchlibrary.com
Table 1: Polymers derived from this compound and related structures.

Exploration of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) investigates materials that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical communications, data storage, and frequency conversion. Molecules with significant NLO properties typically possess a combination of electron-donating and electron-accepting groups linked by a π-conjugated system.

This compound and its derivatives, particularly Schiff bases formed from its condensation with various amines, are of interest for their potential NLO properties. researchgate.net The nitro group acts as a strong electron acceptor, while the phenoxy group can also influence the electronic distribution within the molecule. The formation of a Schiff base with an appropriate amine introduces a donor group and extends the conjugation, which are key features for enhancing the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.netmdpi.com

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to calculate the hyperpolarizability of related Schiff bases, such as those derived from 4-fluoro-3-phenoxybenzaldehyde. researchgate.net These studies indicate that the molecular structure and the nature of the substituents significantly impact the NLO response. The HOMO-LUMO energy gap is another important parameter, with a smaller gap often correlating with a larger hyperpolarizability. researchgate.net

Compound TypeKey Structural FeaturesInvestigated NLO PropertySupporting Findings
Schiff bases of 4-Fluoro-3-phenoxybenzaldehydeFluorine and phenoxy substituents, azomethine linkage.First hyperpolarizability (β). researchgate.netDFT calculations suggest potential for NLO applications. researchgate.net
Stilbene and azobenzene (B91143) derivatives with nitro groupsDonor-acceptor system with a nitro acceptor group.First and second-order polarizability. mdpi.comThe nitro group is an effective acceptor for enhancing NLO properties. mdpi.com
Table 2: Exploration of NLO properties in related compounds.

Role as Chemical Building Blocks and Intermediates

The reactivity of the aldehyde group, combined with the electronic effects of the nitro and phenoxy substituents, makes this compound a valuable intermediate in the synthesis of a wide array of more complex molecules.

Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. tcichemicals.com this compound, due to its aldehyde functionality, can participate in several named MCRs.

One notable example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.net Research has demonstrated the use of 3-phenoxybenzaldehyde (B142659) in an Ugi-azide four-component reaction (UA-4CRs) to synthesize 1,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry. numberanalytics.com The Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, is another MCR where this compound could potentially be employed to generate α-acyloxy amides. slideshare.netsapub.org

Synthesis of Complex Heterocyclic Ring Systems

The aldehyde group of this compound is a key functional handle for the construction of various heterocyclic ring systems, which form the core of many pharmaceuticals and biologically active compounds.

For instance, it can be used in the synthesis of quinoxalines through condensation with 1,2-diamines. nih.govchimicatechnoacta.ruresearchgate.netsapub.orgresearchgate.net Quinoxaline derivatives are known for their diverse biological activities and applications in dyes and photochemical materials. nih.govresearchgate.net Similarly, it can serve as a starting material for pyrimidine (B1678525) synthesis. The condensation of chalcones, which can be prepared from 3-phenoxybenzaldehyde and acetophenones, with urea (B33335) or guanidine (B92328) derivatives leads to the formation of pyrimidine rings. niscpr.res.innih.gov These heterocycles are of significant interest in medicinal chemistry. nih.gov The synthesis of other heterocyclic systems, such as indolin-2-ones, through reactions involving 3-phenoxybenzaldehyde has also been reported. chemicalbook.com

Utility in Fine Chemical and Specialty Chemical Production

This compound and its non-nitrated analog, 3-phenoxybenzaldehyde, are recognized as important intermediates in the production of fine and specialty chemicals. chemimpex.comchemicalbook.com A significant application lies in the synthesis of pyrethroid insecticides, where 3-phenoxybenzaldehyde is a key precursor to compounds like permethrin, cypermethrin, and deltamethrin. chemicalbook.com The introduction of a nitro group, as in this compound, provides a handle for further chemical transformations, such as reduction to an amino group, which can then be used to build more complex molecules.

The compound and its derivatives are also used in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com For example, a trifluoromethyl-substituted analog is noted for its use in developing herbicides and pesticides. chemimpex.com The thermal stability and solubility in organic solvents make these compounds preferred choices in various industrial synthetic applications. chemimpex.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Aromatic Substituents on Reactivity and Biological Profile

The substituents on the benzaldehyde (B42025) ring, namely the nitro group and the phenoxy group, play a pivotal role in defining the molecule's electronic and steric characteristics, which in turn dictate its reactivity and biological interactions.

The nitro group (-NO₂) is a potent electron-withdrawing group, significantly influencing the electronic properties of the benzaldehyde ring. wikipedia.org This electron-withdrawing nature has several key consequences:

Increased Electrophilicity: The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects. wikipedia.org This deactivation of the ring makes the carbonyl carbon of the aldehyde group more electrophilic. An increased electrophilicity enhances the susceptibility of the aldehyde to nucleophilic attack, a crucial step in many chemical reactions and biological interactions. researchgate.netwiserpub.comacs.org Studies on various benzaldehyde derivatives have consistently shown that electron-withdrawing substituents accelerate reaction rates in processes like aldol (B89426) and nitroaldol condensations. acs.orgunife.it

Reactivity in Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.org This property allows for the potential modification of the ring by introducing other functional groups.

Influence on Biological Activity: In the context of drug design, the presence of a nitro group can be critical for biological activity. For instance, in some classes of compounds, the nitro group is important for antimicrobial or anticancer properties. wiserpub.com The enhanced reactivity it imparts can lead to covalent interactions with biological macromolecules. Furthermore, the reduction of the nitro group to reactive intermediates within a biological system can be a mechanism of action for certain therapeutic agents.

The following table summarizes the effect of electron-withdrawing groups on the reactivity of benzaldehyde derivatives in aldol condensation reactions.

Substituent on BenzaldehydeRelative Reactivity (TOF, h⁻¹)Electronic Effect
4-Methoxy (electron-donating)LowerDecreases electrophilicity
UnsubstitutedReference-
3-Bromo (electron-withdrawing)HigherIncreases electrophilicity
4-Nitro (strongly electron-withdrawing)HighestSignificantly increases electrophilicity

This table is illustrative and based on general principles observed in studies of substituted benzaldehydes. unife.it TOF (Turnover Frequency) is a measure of reaction rate.

The phenoxy group at the 4-position of the benzaldehyde ring introduces both steric and electronic effects that modulate the properties of 3-Nitro-4-phenoxybenzaldehyde.

Electronic Effects: The oxygen atom of the phenoxy group can donate electron density to the benzaldehyde ring via a +M (mesomeric) effect, while its electronegativity leads to a -I (inductive) effect. wikipedia.org In phenoxybenzaldehyde derivatives, the phenoxy group can stabilize intermediates in certain reactions, such as the carbocation formed during electrophilic aromatic substitution.

Steric Hindrance: The bulk of the phenoxy group can create steric hindrance around the aldehyde functionality. This steric bulk can influence the approach of reactants and the conformation of the molecule, which in turn can affect reaction rates and binding to biological targets. researchgate.net For example, in hydrogenation reactions of substituted benzaldehydes, steric effects have been observed to influence conversion rates. researchgate.net

Modulation of Physicochemical Properties: The phenoxy group significantly impacts the lipophilicity of the molecule. This property is crucial for its ability to cross biological membranes and interact with hydrophobic binding pockets in enzymes and receptors. acs.org Modifications to the phenoxy ring, such as the introduction of substituents, can be used to fine-tune these properties for optimal biological activity.

The table below illustrates how different substituents on a phenoxy ring can affect the properties of a molecule.

Substituent on Phenoxy RingProperty AffectedImpact
NoneLipophilicity, Steric ProfileBaseline properties
tert-ButylLipophilicity, Steric BulkIncreased lipophilicity and steric hindrance
DichloroElectronic Effect, LipophilicityElectron-withdrawing, increased lipophilicity

This table provides examples based on related phenoxybenzaldehyde derivatives. oup.com

Conformational Influence on Biological Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The relative orientation of the benzaldehyde ring, the nitro group, and the phenoxy group can significantly impact how the molecule fits into the binding site of a biological target, such as an enzyme or receptor.

Computational studies, such as molecular docking, are often employed to predict the preferred binding conformation of a molecule and to understand how its shape complements the target's binding pocket. nih.govunibo.it These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, the orientation of the nitro group and the phenoxy ring can influence the formation of specific hydrogen bonds or van der Waals contacts with amino acid residues in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jmaterenvironsci.commdpi.comnih.gov These models are valuable tools in drug discovery and toxicology for predicting the activity of new, untested compounds and for understanding the structural features that are most important for a desired biological effect. mdpi.comresearchgate.net

For a series of compounds related to this compound, a QSAR model could be developed by:

Data Collection: Gathering a dataset of structurally similar compounds with their measured biological activities (e.g., enzyme inhibition, cytotoxicity).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of molecular orbitals (HOMO, LUMO). jmaterenvironsci.com

Steric Descriptors: Molecular volume, surface area, specific substituent parameters.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of lipophilicity. oup.com

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule. jmaterenvironsci.com

Model Development: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity. jmaterenvironsci.comresearchgate.net

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its reliability. nih.gov

For aldehydes, QSAR studies have shown that toxicity can often be correlated with a combination of hydrophobicity (log Kow) and electronic parameters that describe the reactivity of the carbonyl group. oup.comoup.com In the case of nitroaromatic compounds, QSAR models have been developed to predict various toxicological endpoints, often incorporating descriptors related to the nitro group's electronic influence and the molecule's ability to be reduced. mdpi.com

A hypothetical QSAR equation for a series of benzaldehyde derivatives might look like:

log(1/C) = a * logP + b * σ + c * Es + d

Where:

log(1/C) is the biological activity (e.g., the negative logarithm of the effective concentration).

logP is the hydrophobicity descriptor.

σ is a Hammett constant representing the electronic effect of a substituent.

Es is a Taft steric parameter.

a, b, c, and d are coefficients determined by the regression analysis.

Such models can provide valuable insights into the SAR of this compound and guide the design of new analogs with improved biological profiles.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of phenoxybenzaldehydes is a well-established area of organic chemistry, traditionally involving methods like the Ullmann condensation or nucleophilic aromatic substitution. researchgate.net For instance, the synthesis of related compounds often involves reacting a halogenated benzaldehyde (B42025) with a phenolate (B1203915) in the presence of a copper catalyst. google.comgoogle.com A common route to 3-phenoxybenzaldehyde (B142659) involves the reaction of 3-bromobenzaldehyde (B42254) with potassium phenolate. google.com Another approach involves the Sommelet reaction, where a mixture of 3-phenoxybenzyl halide and 3-phenoxybenzal halide is treated with hexamethylenetetramine and acetic acid. google.comchemicalbook.com

However, future research is focused on developing more efficient and novel pathways. One emerging area is the use of alternative starting materials and catalytic systems. For example, research into the synthesis of 2-(2-nitro-4-chloro-phenoxy)benzaldehyde involved the reaction of 2,5-dichloro-nitrobenzene with the potassium salt of salicylaldehyde (B1680747), indicating that various substituted phenols and nitrobenzenes can be employed to create diverse analogues. prepchem.com The synthesis of related structures, such as 3-phenoxymandelonitrile, a key precursor for pyrethroid insecticides, relies heavily on the efficient production of 3-phenoxybenzaldehyde, highlighting the industrial drive for improved synthetic methods. researchgate.net

Future exploration will likely concentrate on catalyst development, such as using more abundant and less toxic metals than copper, and on flow chemistry techniques to improve yield, purity, and safety. The synthesis of oximes from non-carbonyl compounds also presents an alternative pathway to access carbonyl compounds like 3-Nitro-4-phenoxybenzaldehyde. thieme-connect.com

Table 1: Selected Synthetic Approaches for Phenoxybenzaldehydes

Method Reactants Conditions Target Compound
Ullmann-type Reaction 3-bromobenzaldehyde acetal (B89532), alkali metal phenolate Copper catalyst, 130°-165°C 3-Phenoxybenzaldehyde acetal
Sommelet Reaction 3-phenoxybenzyl halide, 3-phenoxybenzal halide, hexamethylenetetramine Acetic acid, water, heating to 105°-120°C 3-Phenoxybenzaldehyde
Nucleophilic Substitution 2,5-dichloro-nitrobenzene, potassium salt of salicylaldehyde Heating to 150-195°C 2-(2-nitro-4-chloro-phenoxy)benzaldehyde

This table summarizes various synthetic methods used for phenoxybenzaldehydes and related structures based on available research. google.comgoogle.comprepchem.comunivpm.it

Advanced Computational Design of Analogues

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For compounds related to this compound, in silico methods are being used to design and screen novel analogues with enhanced properties. lookchem.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations allow researchers to predict the biological activity and physical properties of new molecules before their synthesis. lookchem.comresearchgate.net

For example, molecular docking studies have been employed to investigate diphenyl ether analogues as potential antitubercular agents by predicting their binding affinity to enzymes like enoyl-acyl carrier protein reductase (InhA). lookchem.com Similarly, quantum chemical calculations have been used to analyze noncovalent interactions in phenoxybenzaldehyde derivatives, which are crucial for understanding their crystal packing and material properties. researchgate.net The design of combretastatin (B1194345) A-4 analogues, which share structural similarities, has also heavily relied on computational design to create potent tubulin inhibitors for anticancer applications. mdpi.com These computational approaches enable the rapid and cost-effective design of analogues of this compound with tailored electronic and steric properties for specific biological targets or material applications.

Integration of Multi-Omics Data for Mechanistic Elucidation

Understanding the precise mechanism of action of a bioactive compound is crucial for its development. The emerging "omics" technologies—genomics, proteomics, metabolomics—offer a holistic view of the cellular response to a chemical entity. nih.gov For xenobiotic compounds like pyrethroids, which degrade into phenoxybenzaldehyde derivatives, multi-omics approaches are being used to elucidate their biodegradation pathways in microorganisms. nih.govfrontiersin.org

For instance, proteomic studies on bacteria that degrade p-nitrophenol (PNP) have identified the specific enzymes and metabolic pathways that are upregulated in response to the compound. nih.gov This involves techniques like 2-D gel electrophoresis and mass spectrometry to identify key proteins involved in the catabolic degradation pathway. nih.gov Such approaches could be powerfully applied to this compound to understand its metabolism in biological systems, identify its molecular targets, and uncover potential mechanisms of toxicity or efficacy. By integrating data from multiple omics platforms, researchers can build comprehensive models of the compound's biological activity, accelerating its development for pharmaceutical or biotechnological applications. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals to reduce environmental impact. This involves using less hazardous solvents, renewable starting materials, and energy-efficient processes. In the context of phenoxy-containing compounds, green chemistry approaches are being explored to replace toxic reagents and minimize waste.

A notable example is the methylation step in the synthesis of related anilines, where toxic reagents like methyl iodide or dimethyl sulfate (B86663) are being replaced with greener alternatives such as dimethyl carbonate (DMC). Similarly, research is ongoing to find alternatives to traditional metal catalysts like palladium, which can be costly and difficult to remove from the final product. The use of biocatalysis, employing enzymes or whole microorganisms to perform specific chemical transformations, is another promising green approach. For instance, hydroxynitrile lyases are used for the enantioselective synthesis of cyanohydrins from aldehydes, a key step in producing valuable chemical intermediates. researchgate.net Applying these green principles to the synthesis of this compound could lead to more sustainable and economically viable production processes.

Targeted Applications in Emerging Technologies

The unique chemical structure of this compound, combining a nitro group, an ether linkage, and an aldehyde function, makes it a versatile building block for advanced materials and targeted applications. chemimpex.com While it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, its derivatives are being explored for use in emerging technologies. chemimpex.com

One significant area is material science. Research has shown that phenoxybenzaldehyde derivatives can be used to fabricate semiconducting devices. researchgate.net The study of their optical and electrical properties, such as band gaps and current-voltage characteristics, indicates their potential for use in organic electronics. researchgate.net The ability to tune the electronic properties by modifying substituents on the phenyl rings opens up possibilities for creating bespoke materials for applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Furthermore, its role as a precursor to complex heterocyclic structures, such as 1,2,4-triazole (B32235) Schiff bases, points towards applications in creating novel coordination complexes with interesting magnetic or catalytic properties. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Nitro-4-phenoxybenzaldehyde, and how can reaction efficiency be optimized?

  • Methodology : Nitrobenzaldehyde derivatives are typically synthesized via electrophilic aromatic substitution or condensation reactions. For this compound, a stepwise approach may involve:

Phenoxy Group Introduction : Friedel-Crafts alkylation of benzaldehyde derivatives using phenol under acidic conditions.

Nitration : Controlled nitration at the meta position using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of HNO₃) and cooling rates to minimize by-products like dinitro derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%) .
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups, δ 6.8–7.2 ppm for phenoxy protons) .
  • Mass Spectrometry : Compare experimental m/z values (e.g., [M+H]+ at 257.06) with NIST reference data .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of fine powders .
  • Storage : Store in amber glass containers at 2–8°C, away from strong oxidizing agents (e.g., peroxides) and reducing agents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the ortho/para positions. In Suzuki-Miyaura couplings, it enhances oxidative addition rates with palladium catalysts but may require elevated temperatures (80–100°C) for aryl boronic acid partners .
  • By-Product Analysis : Monitor for nitro reduction to amines (e.g., using NaBH₄/Cu) or denitration side reactions via LC-MS .

Q. What strategies can resolve contradictions in reported melting points or spectroscopic data for nitrobenzaldehyde derivatives?

  • Case Study : Discrepancies in melting points (e.g., 103–106°C vs. 110°C) may arise from polymorphic forms or impurities.

  • Reproducibility : Recrystallize from ethanol/water mixtures and validate purity via DSC .
  • Data Harmonization : Cross-reference with NIST or PubChem entries, ensuring calibration of instruments (e.g., NMR spectrometers) using standard compounds .

Q. How can computational modeling predict the environmental fate or biodegradability of this compound?

  • Tools : Use EPI Suite™ to estimate log Kow (predicted ~2.1) and biodegradation probability.
  • Experimental Validation : Perform OECD 301F biodegradation tests in activated sludge, tracking nitro group reduction via UV-Vis spectroscopy at 270 nm .

Methodological Challenges and Solutions

Q. What are the limitations of HPLC in detecting trace impurities in nitroaromatic compounds?

  • Challenge : Co-elution of structurally similar by-products (e.g., 3-Nitro-4-phenoxybenzoic acid).
  • Solution : Employ UPLC with a HILIC column and tandem MS detection for enhanced resolution .

Q. How can researchers mitigate thermal decomposition during DSC analysis of nitro-substituted aldehydes?

  • Optimized Parameters : Use a heating rate of 5°C/min under nitrogen purge to stabilize the sample. Decomposition onset temperatures (~150°C) should align with TGA data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.